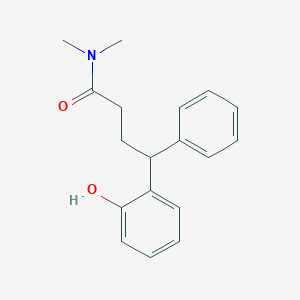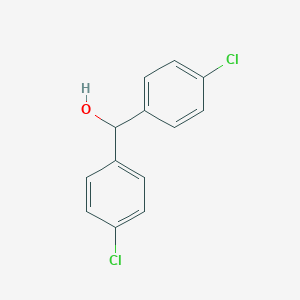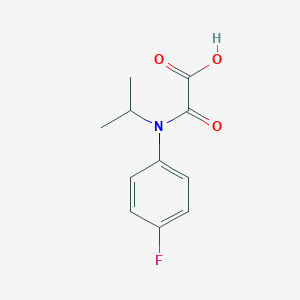
氟苯草草酸
描述
Flufenacet oxalate is a monocarboxylic acid that is oxoacetic acid substituted by a (4-fluorophenyl) (propan-2-yl)amino group at position 2 . It is a metabolite of the herbicide flufenacet . It is an aromatic amide, a member of monofluorobenzenes, and a monocarboxylic acid . Flufenacet is a synthetic compound of the oxyacetamide family of chemicals used as a herbicide . It is specifically a soil herbicide, acting pre-emergence . Flufenacet affects cell membranes of meristematic tissues in these grass species, interfering with both membrane selectivity and permeability .
Synthesis Analysis
Herbicide flufenacet was synthesized by the reaction of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole with N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide with the yield of 94.2% . 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole was prepared by the reaction of methyl hydrazinecarbodithioate with trifluoroacetic acid with the yield of 81.5% .
Molecular Structure Analysis
The molecular formula of Flufenacet oxalate is C11H12FNO3 . It is a monocarboxylic acid that is oxoacetic acid substituted by a (4-fluorophenyl) (propan-2-yl)amino group at position 2 .
Chemical Reactions Analysis
Flufenacet oxalate reacts with oxalate converter and oxalate enzyme mix to form an intermediate, which in turn is visible in spectrophotometry . The assay kit can detect oxalate levels in the range of 0.05–0.7 mmol .
Physical And Chemical Properties Analysis
Flufenacet oxalate has a molecular weight of 225.22 g/mol . It is moderately soluble in water . It is not highly volatile but may, under certain conditions, be persistent in soil and water/sediment systems .
科学研究应用
农业中的杂草管理
氟苯草草酸主要用于农业中的杂草控制。Rasool 等人 (2019) 进行的一项研究证明了其在控制抗除草剂的雀稗草中的有效性,雀稗草是小麦中的主要杂草。氟苯草有效地降低了杂草密度和生物量,从而提高了小麦籽粒产量,突出了其作为印度北部小麦生产系统中宝贵工具的潜力,在该系统中对多种除草剂的抗性很普遍 (Rasool, Bhullar, Singh, & Gill, 2019)。
环境归趋和影响
了解氟苯草草酸的环境归趋对于评估其生态影响至关重要。Fohrer 等人 (2014) 利用水土评估工具 (SWAT 模型) 评估了氟苯草和甲草胺在德国北部低地的环境归趋。该研究强调了准确模拟河流流量以及除草剂施用时间和空间分布对于适当的建模结果的重要性。这项研究有助于我们了解此类除草剂的环境行为,并支持农药的理化性质在建模过程中作用较小的假设 (Fohrer, Dietrich, Kolychalow, & Ulrich, 2014)。
对土壤微生物和玉米产量的影响
除草剂的施用可能会对土壤微生物和农作物产量产生意想不到的影响。Tomkiel 等人 (2019) 评估了氟苯草和异噁唑氟混合物对土壤微生物、土壤酶活和玉米产量的影响。研究发现,当以特定剂量使用时,该混合物对土壤的微生物和生化活性产生负面影响,并抑制玉米植株的生长。这项研究突出了除草剂混合物对土壤健康和农作物生产力的潜在不利影响 (Tomkiel, Baćmaga, Borowik, Kucharski, & Wyszkowska, 2019)。
除草剂在天然水中的传输和检测
Zimmerman、Schneider 和 Thurman (2002) 专注于分析和检测天然水中氟苯草及其降解化合物的研究。他们的研究提供了对氟苯草及其副产物传输的见解,有助于我们了解其在水生生态系统中的存在和行为。这项研究对于监测水质和评估除草剂使用对环境的影响具有重要意义 (Zimmerman, Schneider, & Thurman, 2002)。
安全和危害
未来方向
There is a renewed interest in the agrichemical industry for new chemistry interacting with novel target sites due to the evolution of resistance to glyphosate . This includes the development of new therapeutics that take advantage of biochemical knowledge about oxalate synthesis and metabolism . These therapeutics aim to specifically target these pathways with the goal of decreasing the accumulation and deposition of oxalate in the body .
作用机制
Target of Action
Flufenacet Oxalate, also known as Flufenacet OA, is a selective herbicide . The primary target of Flufenacet OA is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs) in plants . VLCFAs are essential for a wide range of processes within plants, including cell division and the synthesis of cuticular waxes and suberin .
Mode of Action
Flufenacet OA interacts with its targets by interfering with seedling emergence and early development . It controls grasses and certain broadleaf weeds acting on cell division by inhibiting the elongase enzyme that is essential for building VLCFAs in plants .
Biochemical Pathways
The affected biochemical pathway is the synthesis of VLCFAs. Flufenacet OA inhibits the elongase enzyme, disrupting the production of VLCFAs . This disruption affects various processes in plants, including cell division and the synthesis of cuticular waxes and suberin .
Pharmacokinetics
It’s known that flufenacet oa is moderately soluble in water .
Result of Action
The molecular and cellular effects of Flufenacet OA’s action result in the control of grasses and certain broadleaf weeds . By inhibiting the synthesis of VLCFAs, Flufenacet OA disrupts essential processes in plants, leading to inhibited seedling emergence and early development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Flufenacet OA. For instance, Flufenacet OA provides its most effective weed control when applied and subsequently moved into the soil by rainfall, sprinkler irrigation, or mechanical tillage prior to weed emergence . Additionally, the environmental fate of Flufenacet OA indicates that it may be moderately persistent and mobile in certain soil and water/sediment systems .
生化分析
Biochemical Properties
Flufenacet oxalate plays a significant role in biochemical reactions, particularly in the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. This inhibition affects various cellular processes, including cell division and the synthesis of cuticular waxes and suberin . Flufenacet oxalate interacts with enzymes such as keto-acyl-CoA reductase, which is involved in the VLCFA biosynthesis pathway . Additionally, it has been observed to interact with glutathione transferases (GSTs), which are involved in its detoxification .
Cellular Effects
Flufenacet oxalate influences various types of cells and cellular processes. It affects cell function by inhibiting VLCFA biosynthesis, leading to disruptions in cell division and the synthesis of essential cellular components . This compound also impacts cell signaling pathways and gene expression, particularly those related to stress responses and detoxification mechanisms . In plants, flufenacet oxalate causes symptoms similar to those observed in the fiddlehead mutant of Arabidopsis thaliana .
Molecular Mechanism
The molecular mechanism of flufenacet oxalate involves its binding interactions with key enzymes in the VLCFA biosynthesis pathway. By inhibiting keto-acyl-CoA reductase, flufenacet oxalate disrupts the production of VLCFAs, which are crucial for various cellular functions . Additionally, enhanced GST activity has been identified as a key mechanism in the detoxification of flufenacet oxalate, with several GST isoforms showing high turnover rates for this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of flufenacet oxalate have been observed to change over time. The compound is moderately stable in aerobic soil environments, with a calculated half-life of 248 days under irradiation . Over time, flufenacet oxalate forms several degradation products, including FOE oxalate and FOE sulfonic acid . Long-term exposure to flufenacet oxalate can lead to persistent disruptions in cellular function, particularly in the biosynthesis of VLCFAs .
Dosage Effects in Animal Models
The effects of flufenacet oxalate vary with different dosages in animal models. At lower doses, the compound exhibits moderate toxicity, while higher doses can lead to significant adverse effects . In mammals, flufenacet oxalate has been shown to cause acute and chronic toxicity, with potential reproductive and developmental effects . Threshold effects have been observed, indicating that even small increases in dosage can lead to significant changes in toxicity levels .
Metabolic Pathways
Flufenacet oxalate is involved in several metabolic pathways, primarily related to its detoxification and degradation. The compound is metabolized through glutathione conjugation, with GSTs playing a crucial role in this process . Additionally, flufenacet oxalate affects metabolic flux by inhibiting the biosynthesis of VLCFAs, leading to changes in metabolite levels and cellular function .
Transport and Distribution
Within cells and tissues, flufenacet oxalate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by its interactions with these transporters, as well as its chemical properties .
Subcellular Localization
Flufenacet oxalate’s subcellular localization is primarily within the cytoplasm, where it exerts its inhibitory effects on VLCFA biosynthesis . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for its activity and function within the cell.
属性
IUPAC Name |
2-(4-fluoro-N-propan-2-ylanilino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-7(2)13(10(14)11(15)16)9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKNXXCOXIZLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)F)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037552 | |
| Record name | Flufenacet OA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201668-31-7 | |
| Record name | Flufenacet oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201668317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flufenacet OA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 201668-31-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUFENACET OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHK948F670 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



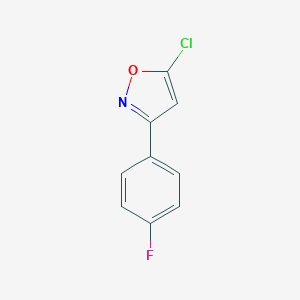
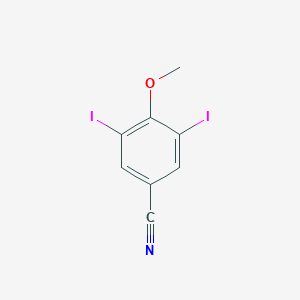

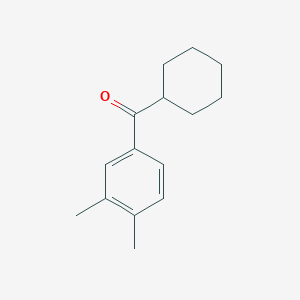

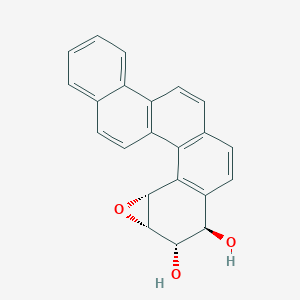
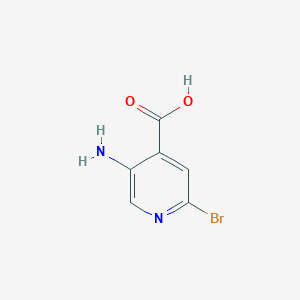
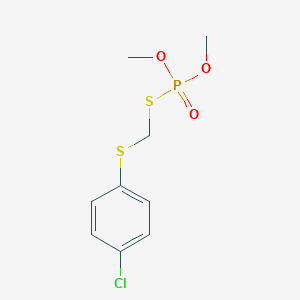

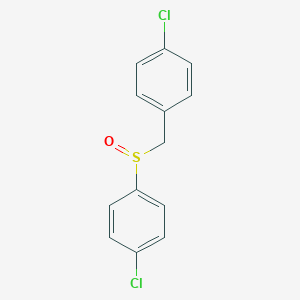

![Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-](/img/structure/B164925.png)
